molecular formula C7H15N3 B13228256 1-(Cyclopropylmethyl)-1-ethylguanidine

1-(Cyclopropylmethyl)-1-ethylguanidine

Cat. No.: B13228256
M. Wt: 141.21 g/mol
InChI Key: SIPFOZDQQDKKRA-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1-ethylguanidine is an organic compound characterized by the presence of a cyclopropylmethyl group and an ethylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1-ethylguanidine typically involves the reaction of cyclopropylmethylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1-ethylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketones, while reduction may produce cyclopropylmethylamines.

Scientific Research Applications

1-(Cyclopropylmethyl)-1-ethylguanidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1-ethylguanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the ethylguanidine moiety.

    Ethylguanidine: Contains the ethylguanidine group but lacks the cyclopropylmethyl group.

Uniqueness: 1-(Cyclopropylmethyl)-1-ethylguanidine is unique due to the combination of the cyclopropylmethyl and ethylguanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

1-(cyclopropylmethyl)-1-ethylguanidine

InChI

InChI=1S/C7H15N3/c1-2-10(7(8)9)5-6-3-4-6/h6H,2-5H2,1H3,(H3,8,9)

InChI Key

SIPFOZDQQDKKRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CC1)C(=N)N

Origin of Product

United States

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